molecular formula C11H8N2S B158250 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile CAS No. 127406-79-5

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Cat. No. B158250
M. Wt: 200.26 g/mol
InChI Key: FOKBMJMDQCPNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08580780B2

Procedure details

Suspend 4-cyanophenacyl bromide (515 mg, 2.23 mmol) in ethanol (15 mL). Add thioacetamide (171 mg, 2.23 mmol) and sodium bicarbonate (187 mg, 2.23 mmol) and heat the mixture under reflux for 2 h. Concentrate in vacuo and dissolve the residue in DCM. Wash the organic fraction with water, dry over Na2SO4, filter and concentrate to give a solid. Suspend the solid in ether/hexane and filter under vacuum washing with hexane to obtain the desired intermediate as a white solid (415 mg, 93%). GC-MS m/z: 200 (M+).
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
Reaction Step Two
Quantity
187 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](=O)[CH2:8]Br)=[CH:5][CH:4]=1)#[N:2].[C:13]([NH2:16])(=[S:15])[CH3:14].C(=O)(O)[O-].[Na+]>C(O)C.CCOCC.CCCCCC>[CH3:14][C:13]1[S:15][CH:8]=[C:7]([C:6]2[CH:11]=[CH:12][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[N:16]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
515 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
171 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
187 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in DCM
WASH
Type
WASH
Details
Wash the organic fraction with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
filter under vacuum
WASH
Type
WASH
Details
washing with hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=C(N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.